Abemaciclib-d8 -

Abemaciclib-d8

Catalog Number: EVT-15280640
CAS Number:
Molecular Formula: C27H32F2N8
Molecular Weight: 514.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Abemaciclib-d8 is a deuterated form of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). This compound is primarily utilized in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. Abemaciclib was approved for clinical use in 2017 and is often prescribed in combination with endocrine therapies such as Fluvestrant. The deuterated version, Abemaciclib-d8, has been developed to enhance metabolic stability, potentially improving its pharmacokinetic profile compared to the non-deuterated form .

Source and Classification

Abemaciclib-d8 is classified within the group of organic compounds known as benzimidazoles, which are characterized by a fused benzene and imidazole ring structure. This compound falls under the category of antineoplastic agents, specifically targeting CDK4 and CDK6 to inhibit cell cycle progression in cancer cells. The introduction of deuterium atoms into its structure aims to reduce metabolic degradation, thereby increasing its therapeutic efficacy .

Synthesis Analysis

Methods and Technical Details

The synthesis of Abemaciclib-d8 involves several key steps:

  1. Starting Materials: The synthesis begins with the condensation of 4-bromo-2,6-difluoroaniline with an appropriate acetamide derivative.
  2. Cyclization: This intermediate undergoes intramolecular cyclization facilitated by potassium tert-butoxide.
  3. Suzuki Coupling: The bromine atom in the resulting compound is replaced by a pinacol borane, followed by a Suzuki coupling reaction with 2,4-dichloro-5-fluoropyrimidine.
  4. Reductive Amination: The amino side chain is synthesized through reductive amination involving 2-bromo-5-formylpyridine and ethylpiperazine.
  5. Final Steps: The final product is obtained through Buchwald condensation reactions and subsequent purification processes .

The introduction of deuterium is achieved by utilizing specific reagents that facilitate the incorporation of deuterium at various positions on the molecule, enhancing its stability during metabolic processes .

Molecular Structure Analysis

Structure and Data

The molecular formula for Abemaciclib-d8 is C27H24D8F2N8OC_{27}H_{24}D_{8}F_{2}N_{8}O, with a molecular weight of approximately 530.64 g/mol. The structural modifications from the original Abemaciclib include the substitution of hydrogen atoms with deuterium, which alters its physical properties without significantly affecting its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Abemaciclib-d8 participates in various chemical reactions typical for CDK inhibitors:

  1. Phosphorylation Inhibition: The primary reaction mechanism involves the inhibition of phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase.
  2. Metabolic Pathways: It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4, producing several metabolites including N-desethylabemaciclib and hydroxy derivatives that retain pharmacological activity .

These reactions are crucial for understanding both the therapeutic effects and potential side effects associated with Abemaciclib-d8.

Mechanism of Action

Process and Data

Abemaciclib-d8 exerts its effects by selectively inhibiting CDK4 and CDK6, which are essential for cell cycle progression. By binding to these kinases, it prevents their interaction with cyclins, thereby halting phosphorylation events necessary for transitioning from the G1 phase to the S phase of the cell cycle. This mechanism leads to reduced proliferation of cancer cells that depend on these pathways for growth.

Clinical studies have demonstrated that Abemaciclib effectively induces G1 arrest in Rb-proficient cancer cells, making it particularly effective against hormone receptor-positive breast cancers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Storage Conditions: Should be stored at -20°C in a sealed container away from moisture and light.
  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to 32 mg/mL .

Chemical Properties

  • Molecular Weight: 530.64 g/mol
  • Molecular Formula: C27H24D8F2N8OC_{27}H_{24}D_{8}F_{2}N_{8}O
  • Stability: Enhanced metabolic stability due to deuteration leads to longer half-lives compared to non-deuterated counterparts .
Applications

Scientific Uses

Abemaciclib-d8 is primarily utilized in oncology research as an investigational drug for treating hormone receptor-positive breast cancer. Its enhanced stability makes it suitable for pharmacokinetic studies aimed at understanding drug metabolism and efficacy. Furthermore, it serves as a valuable tool in drug development processes aimed at creating more effective cancer therapies with reduced side effects .

Properties

Product Name

Abemaciclib-d8

IUPAC Name

5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-[(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]pyrimidin-2-amine

Molecular Formula

C27H32F2N8

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)/i8D2,9D2,10D2,11D2

InChI Key

UZWDCWONPYILKI-JNJBWJDISA-N

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.